molecular formula C11H14N2O4 B13429122 Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate

Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate

Cat. No.: B13429122
M. Wt: 238.24 g/mol
InChI Key: YAZDSCKDOITIQV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a hydrazinyl oxoacetate moiety. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate typically involves the reaction of ethyl oxalyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency. Additionally, industrial production would focus on minimizing waste and adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The compound may also interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate can be compared with similar compounds such as:

    Ethyl 2-(4-Methoxyphenyl)hydrazono)acetate: Similar structure but different functional groups.

    Ethyl 2-(4-Methoxyphenyl)hydrazinyl)acetate: Lacks the oxo group.

    This compound: Similar structure but different substituents on the phenyl ring.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)hydrazinyl]-2-oxoacetate

InChI

InChI=1S/C11H14N2O4/c1-3-17-11(15)10(14)13-12-8-4-6-9(16-2)7-5-8/h4-7,12H,3H2,1-2H3,(H,13,14)

InChI Key

YAZDSCKDOITIQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NNC1=CC=C(C=C1)OC

Origin of Product

United States

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